molecular formula C29H44O4 B13801162 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione CAS No. 572-97-4

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione

Cat. No.: B13801162
CAS No.: 572-97-4
M. Wt: 456.7 g/mol
InChI Key: ZGDKVXNTDIAIEZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with hydroxy and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Hydroxy Groups: The hydroxy groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of Alkyl Chains: The long alkyl chains can be attached via alkylation reactions, using alkyl halides and a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the naphthalene core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(9-hydroxy-9-pentyldodecyl)naphthalene-1,2-dione
  • 4-Hydroxy-3-(9-hydroxy-9-pentylhexadecyl)naphthalene-1,2-dione
  • 4-Hydroxy-3-(9-hydroxy-9-pentyloctadecyl)naphthalene-1,2-dione

Uniqueness

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione is unique due to its specific alkyl chain length and substitution pattern, which can influence its physical and chemical properties, as well as its biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

572-97-4

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione

InChI

InChI=1S/C29H44O4/c1-3-5-14-20-29(33,21-15-6-4-2)22-16-10-8-7-9-11-19-25-26(30)23-17-12-13-18-24(23)27(31)28(25)32/h12-13,17-18,30,33H,3-11,14-16,19-22H2,1-2H3

InChI Key

ZGDKVXNTDIAIEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O

Origin of Product

United States

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